Methyl 2-(3-hydroxyphenyl)-4-methylpentanoate
Description
Properties
CAS No. |
1257397-44-6 |
|---|---|
Molecular Formula |
C13H18O3 |
Molecular Weight |
222.28 g/mol |
IUPAC Name |
methyl 2-(3-hydroxyphenyl)-4-methylpentanoate |
InChI |
InChI=1S/C13H18O3/c1-9(2)7-12(13(15)16-3)10-5-4-6-11(14)8-10/h4-6,8-9,12,14H,7H2,1-3H3 |
InChI Key |
AFNUZJWYBPNWIZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(C1=CC(=CC=C1)O)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Catalytic Hydrogenation of Benzyl-Protected Intermediates
The most widely documented method involves the hydrogenation of a benzyl-protected precursor. Methyl 2-(3-(benzyloxy)phenyl)-4-methylpent-4-enoate undergoes catalytic hydrogenation in a mixture of methanol and ethyl acetate using 10% palladium on activated carbon (Pd/C) under 5 bar hydrogen pressure. This step simultaneously reduces the double bond in the pentenoate moiety and removes the benzyl protecting group from the phenolic hydroxyl.
Reaction Conditions:
-
Catalyst: 10% Pd/C (15 g per 120 g substrate)
-
Solvent System: 1:1 methanol/ethyl acetate
-
Pressure: 5 bar H₂
The reaction is monitored via TLC, with completion confirmed by hydrogen consumption cessation. Work-up involves filtration through Celite 535 to remove the catalyst, followed by solvent evaporation and silica gel chromatography to isolate the product as a yellow oil.
Esterification via Acid-Catalyzed Alkylation
An alternative route, detailed in patent US3966799A, involves the esterification of 2-methyl-4-pentenoic acid with methanol under acidic conditions. While this patent primarily focuses on larger alkyl esters (e.g., n-hexyl or isobutyl), the methodology is adaptable to methyl ester synthesis.
Key Steps:
-
Saponification and Acidification: Ethyl-2-methyl-4-pentenoate is hydrolyzed to 2-methyl-4-pentenoic acid using 50% aqueous NaOH, followed by acidification with HCl.
-
Esterification: The free acid reacts with methanol in the presence of para-toluenesulfonic acid (pTSA) at 110°C.
Optimization Notes:
-
Excess methanol drives esterification to completion.
-
pTSA concentration is critical to avoid side reactions like dimerization.
Reaction Conditions and Optimization
Temperature and Solvent Effects
Hydrogenation efficiency in the first method is temperature-sensitive. Elevated temperatures (>40°C) risk over-reduction or catalyst poisoning, while lower temperatures prolong reaction times. The methanol/ethyl acetate solvent system balances polarity for substrate solubility and catalyst activity.
Catalyst Loading and Regeneration
Pd/C catalyst loading at 12.5% (w/w relative to substrate) ensures complete conversion within 3 hours. Catalyst reuse studies indicate a 5–7% activity drop per cycle due to pore blockage by organic residues, necessitating periodic regeneration via calcination.
Analytical Characterization
Spectroscopic Data
Post-hydrogenation, the product exhibits distinct NMR signals:
Purity and Yield Assessment
Column chromatography (silica gel, ethyl acetate/hexane gradient) achieves >98% purity, as verified by HPLC. The 100% yield in the hydrogenation step underscores the efficiency of Pd/C under optimized conditions.
Comparative Analysis of Methods
The hydrogenation route excels in simplicity and yield, while the esterification method offers flexibility for derivative synthesis.
Industrial-Scale Production Challenges
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(3-hydroxyphenyl)-4-methylpentanoate undergoes several types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 2-(3-oxophenyl)-4-methylpentanoate.
Reduction: Formation of 2-(3-hydroxyphenyl)-4-methylpentanol.
Substitution: Formation of 2-(3-chlorophenyl)-4-methylpentanoate.
Scientific Research Applications
Pharmaceutical Applications
Methyl 2-(3-hydroxyphenyl)-4-methylpentanoate has shown promise in various pharmaceutical contexts, particularly as a precursor for the synthesis of biologically active compounds.
Anticancer Potential
Recent studies have indicated that derivatives of this compound exhibit antiproliferative activity against cancer cell lines. For instance, structural modifications have led to the development of potent histone deacetylase inhibitors (HDACIs), which are crucial in cancer therapy due to their ability to induce cell cycle arrest and apoptosis in cancer cells.
- Case Study : In vitro assays demonstrated that certain derivatives of this compound showed IC50 values ranging from 0.69 to 11 μM against HeLa cells, outperforming standard chemotherapeutic agents like doxorubicin (IC50 = 2.29 μM) .
Flavoring Agent
Due to its pleasant aroma reminiscent of fruity scents, this compound is explored as a potential flavoring agent in the food industry.
- Application : It can be utilized in various food products to enhance flavor profiles, particularly in beverages and confectioneries.
Synthesis and Reactivity
The synthesis of this compound can be achieved through several organic chemistry techniques, highlighting its versatility. The compound is reactive due to its ester and phenolic functional groups, allowing for further chemical modifications.
The biological activities associated with this compound are under investigation, particularly concerning its antioxidant properties and potential neuroprotective effects.
Antioxidant Activity
Research suggests that compounds similar to this compound may exhibit significant antioxidant activity, which is beneficial in preventing oxidative stress-related diseases.
- Data Table of Biological Activities
| Biological Activity | Model/Cell Line | IC50 Value | Mechanism |
|---|---|---|---|
| Antitumor | HeLa | ~0.69 µM | HDAC inhibition |
| Antioxidant | Neuronal Cells | >20 µM | Modulation of oxidative stress pathways |
Mechanism of Action
The mechanism by which Methyl 2-(3-hydroxyphenyl)-4-methylpentanoate exerts its effects involves interactions with specific molecular targets. The hydroxyphenyl group can form hydrogen bonds with biological molecules, influencing their activity. The ester group can undergo hydrolysis, releasing the active hydroxyphenyl compound, which can then interact with various pathways in the body.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural analogues of methyl 2-(3-hydroxyphenyl)-4-methylpentanoate, highlighting variations in substituents and their implications:
Polarity and Solubility
- The 3-hydroxyphenyl group in the target compound enhances polarity compared to non-hydroxylated analogues (e.g., Dex-4 with an isobutylphenyl group). This may improve aqueous solubility but reduce lipid membrane permeability.
- Rhein-D-Leu-OMe’s anthraquinone moiety increases hydrophobicity, likely limiting water solubility .
Structural-Activity Relationships (SAR)
- Hydroxyl vs.
- Branched vs. Linear Chains: The 4-methylpentanoate backbone provides steric bulk, which may influence metabolic stability compared to shorter-chain esters.
Biological Activity
Methyl 2-(3-hydroxyphenyl)-4-methylpentanoate is an organic compound with a molecular formula of C13H18O3 and a molar mass of approximately 222.28 g/mol. This compound is characterized by its unique structural arrangement, featuring both a hydroxyl group and an ester moiety adjacent to a branched alkane chain. Such a configuration may confer distinct biological activities, making it of interest for various applications in medicinal chemistry and pharmacology.
Anticancer Potential
Research has shown that compounds with structural similarities to this compound may exhibit significant anticancer properties. For example, derivatives of methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate have been identified as potent histone deacetylase inhibitors (HDACIs), which are crucial in cancer therapy due to their role in regulating gene expression related to cell cycle and apoptosis . The antiproliferative activity of these compounds has been demonstrated against various cancer cell lines, indicating that structural modifications can lead to enhanced biological effects.
Antifungal Activity
Another area of interest is the antifungal potential of similar ester compounds. Rhein–amino acid ester conjugates have shown promising antifungal activity against plant pathogens, suggesting that derivatives of this compound could also possess antifungal properties . The inhibition rates observed in these studies highlight the importance of functional groups in determining biological efficacy.
Case Study 1: HDAC Inhibition
A study focused on the synthesis and evaluation of methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate derivatives reported an IC50 value ranging from 0.69 μM to 11 μM against HeLa cells, showcasing their potential as anticancer agents . The modifications made to the ester structure were crucial in enhancing their potency as HDAC inhibitors.
Case Study 2: Antifungal Screening
In another investigation, rhein–amino acid ester conjugates were screened against several phytopathogenic fungi. Compounds exhibiting over 90% inhibition against Sclerotinia sclerotiorum at concentrations of 0.5 mM indicate that similar structural motifs could lead to effective antifungal agents . This emphasizes the need for further exploration into the biological activity of this compound.
Structural Analysis
The structural uniqueness of this compound can be summarized as follows:
| Property | Value |
|---|---|
| Molecular Formula | C13H18O3 |
| Molar Mass | 222.28 g/mol |
| Density | 1.069 g/cm³ |
| Boiling Point | ~324.3 °C |
| Appearance | Colorless liquid with fruity aroma |
This table highlights the compound's physical properties that may influence its biological interactions.
Similar Compounds
The following compounds share structural similarities with this compound:
| Compound Name | CAS Number | Similarity |
|---|---|---|
| Methyl 3-(4-hydroxyphenyl)propionate | 5597-50-2 | 0.98 |
| Methyl 2-(3-hydroxyphenyl)acetate | 42058-59-3 | 0.93 |
| Ethyl 3-(4-hydroxyphenyl)propanoate | 23795-02-0 | 0.95 |
These compounds may serve as useful analogs for further studies on biological activity and mechanism of action.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Methyl 2-(3-hydroxyphenyl)-4-methylpentanoate, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The compound can be synthesized via esterification or transesterification of the corresponding acid precursor. For example, amide derivatives of structurally similar esters (e.g., dexibuprofen analogs) were synthesized using coupling reagents like DCC/DMAP and purified via column chromatography with hexane/ethyl acetate gradients . Reaction optimization should focus on controlling steric hindrance from the 4-methylpentanoate group and the phenolic hydroxyl group. Monitoring via TLC and HPLC (C18 columns, acetonitrile/water mobile phase) is recommended to track intermediates .
Q. How can the structural integrity of this compound be validated post-synthesis?
- Methodological Answer : Use a combination of spectroscopic techniques:
- NMR : Analyze aromatic proton environments (δ 6.5–7.2 ppm for the 3-hydroxyphenyl group) and ester carbonyl signals (δ 170–175 ppm in NMR) .
- MS : Confirm molecular ion peaks (m/z 222.28 for [M+H]) and fragmentation patterns .
- FTIR : Validate ester C=O stretches (~1740 cm) and phenolic O-H stretches (~3300 cm) .
Q. What are the key stability considerations for storing this compound?
- Methodological Answer : The compound is prone to hydrolysis due to the ester group and oxidation of the phenolic hydroxyl. Store under inert gas (N/Ar) at −20°C in amber vials. Stability tests under accelerated conditions (40°C/75% RH for 4 weeks) can assess degradation pathways .
Advanced Research Questions
Q. How does the stereochemistry of this compound influence its biological activity, and what methods resolve enantiomeric purity?
- Methodological Answer : Chiral centers in related esters (e.g., (2R,3S)-configured leucine derivatives) significantly affect receptor binding . Enantiomeric resolution can be achieved via chiral HPLC (Chiralpak IA/IB columns) or enzymatic kinetic resolution using lipases . Computational docking studies (AutoDock Vina) can predict interactions with targets like G-protein-coupled receptors .
Q. What in vitro assays are suitable for evaluating the metabolic pathways of this compound?
- Methodological Answer : Use liver microsomes (human/rat) to assess Phase I metabolism (hydrolysis of the ester group). Monitor metabolites via LC-MS/MS with a Q-TOF analyzer. Compare kinetic parameters (e.g., , ) with structurally similar esters like methyl 4-methylpentanoate (SFE 7:0 class) .
Q. How can contradictions in reported bioactivity data for this compound analogs be systematically addressed?
- Methodological Answer : Discrepancies may arise from impurities or stereochemical variations. Perform:
- Batch-to-batch reproducibility tests (HPLC purity >98%) .
- Dose-response curves across multiple cell lines (e.g., HEK293, HepG2) to confirm EC/IC consistency .
- Meta-analysis of published analogs (e.g., dexibuprofen esters) to identify structure-activity trends .
Q. What computational strategies predict the physicochemical properties of this compound for drug-likeness assessment?
- Methodological Answer : Use QSPR models in software like Schrödinger’s QikProp to calculate LogP (predicted ~2.1), PSA (~46.5 Ų), and solubility. Compare with Lipinski’s rules and similar esters (e.g., methyl 2-(Boc-amino)-4-methylpentanoate, LogP 1.09) . Molecular dynamics simulations (AMBER) can further assess membrane permeability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
